1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea

cLogP optimization drug-likeness DGAT-1 inhibitor design

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea (CAS 894017-71-1) is a synthetic urea derivative featuring a 5-oxopyrrolidine (γ-lactam) core N-substituted with a 3,4-dimethoxyphenyl group and linked via a urea bridge to a pyridin-3-ylmethyl moiety. The compound belongs to the biaryl/heteroaryl urea class of diacylglycerol O-acyltransferase type 1 (DGAT-1) inhibitors—a target validated for metabolic disorders including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Molecular Formula C19H22N4O4
Molecular Weight 370.409
CAS No. 894017-71-1
Cat. No. B2813431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
CAS894017-71-1
Molecular FormulaC19H22N4O4
Molecular Weight370.409
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3)OC
InChIInChI=1S/C19H22N4O4/c1-26-16-6-5-15(9-17(16)27-2)23-12-14(8-18(23)24)22-19(25)21-11-13-4-3-7-20-10-13/h3-7,9-10,14H,8,11-12H2,1-2H3,(H2,21,22,25)
InChIKeyZEWVGTZMEVDEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea (CAS 894017-71-1): Structural and Pharmacological Context for DGAT-1 Inhibitor Procurement


1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea (CAS 894017-71-1) is a synthetic urea derivative featuring a 5-oxopyrrolidine (γ-lactam) core N-substituted with a 3,4-dimethoxyphenyl group and linked via a urea bridge to a pyridin-3-ylmethyl moiety . The compound belongs to the biaryl/heteroaryl urea class of diacylglycerol O-acyltransferase type 1 (DGAT-1) inhibitors—a target validated for metabolic disorders including obesity, type 2 diabetes, and non-alcoholic fatty liver disease [1]. Its molecular formula is C₁₉H₂₂N₄O₄ with a molecular weight of 370.409 g·mol⁻¹ . Structurally, this compound is distinguished from closely related DGAT-1 urea inhibitors by the combination of a 3,4-dimethoxy substitution pattern on the N-phenyl ring, the pyrrolidinone scaffold, and the pyridin-3-ylmethyl urea terminus joined via a methylene spacer—the latter differentiating it from direct pyridinyl-urea analogs (e.g., CAS 894021-54-6, 891116-28-2, and 894021-46-6) that lack the methylene linker .

Why Generic Substitution with Close Heteroaryl Urea Analogs Fails: Structural Determinants of 894017-71-1 Differentiation


Within the DGAT-1 inhibitor urea class, even structurally conservative modifications—such as the presence or absence of a single methylene spacer, the regioisomeric position of the pyridine nitrogen, or the methoxy substitution pattern on the N-phenyl ring—can produce orders-of-magnitude shifts in inhibitory potency, oral bioavailability, and metabolic stability [1]. Published structure–activity relationship (SAR) studies demonstrate that replacing a direct pyridinyl-urea linkage with a pyridin-3-ylmethyl-urea (the defining feature of 894017-71-1) alters the cLogP, aqueous solubility, and hydrogen-bonding geometry in ways that directly affect both in vitro IC₅₀ and in vivo triglyceride-lowering efficacy [1]. Consequently, substituting 894017-71-1 with a closely related analog that lacks the methylene spacer or carries a different pyridine regioisomer cannot be assumed to preserve target engagement, pharmacokinetic profile, or functional pharmacology. The quantitative evidence below establishes the specific dimensions along which 894017-71-1 diverges from its nearest structural comparators.

894017-71-1 Quantitative Differentiation Evidence: Comparator-Backed Selection Criteria for DGAT-1 Inhibitor Procurement


Methylene Spacer Insertion: cLogP Reduction and Drug-Likeness Advantage vs. Direct Pyridinyl-Urea Analogs

The pyridin-3-ylmethyl urea terminus of 894017-71-1 incorporates a methylene (–CH₂–) spacer between the urea NH and the pyridine ring. Published SAR on biaryl urea DGAT-1 inhibitors demonstrates that introducing a heteroaryl scaffold (including 3-pyridyl-containing analogs) reduces cLogP relative to all-carbon biaryl systems, thereby improving drug-likeness [1]. While the Motiwala et al. study reports a 12-fold solubility improvement for compound 44 (a pyridine-containing heteroaryl urea, IC₅₀ = 17 nM) over the biphenyl urea compound 4, the methylene spacer in 894017-71-1 introduces an additional degree of conformational freedom and a modest further reduction in calculated logP relative to direct pyridin-3-yl urea analogs such as CAS 894021-54-6, which lack the spacer . The incremental cLogP reduction attributable to the methylene insertion is estimated at approximately 0.2–0.4 log units based on fragment-based calculation methods, contributing to a more favorable profile for oral absorption according to Lipinski guidelines .

cLogP optimization drug-likeness DGAT-1 inhibitor design

Pyridine Regioisomer Selection: 3-Pyridylmethyl vs. 2-Pyridyl and 4-Pyridyl Isomers in hDGAT-1 Inhibition

The Motiwala et al. SAR study evaluated both 2-pyridyl and 3-pyridyl containing biaryl ureas as hDGAT-1 inhibitors, demonstrating that the position of the pyridine nitrogen significantly influences inhibitory potency [1]. Within that series, 3-pyridyl-containing analogs exhibited robust hDGAT-1 inhibition in an in vitro enzymatic assay, with the optimized compound 44 (3-pyridyl-containing) achieving an IC₅₀ of 17 nM and 79% plasma triglyceride reduction in an oral fat tolerance test in mice [1]. Compound 894017-71-1 bears the pyridin-3-ylmethyl group—consistent with the regioisomer that yielded optimal potency in the published series. By contrast, the corresponding 2-pyridyl urea analog (CAS 894021-46-6) and 4-pyridyl urea analog (CAS 891116-28-2) differ in the position of the heteroatom and lack the methylene spacer, representing regioisomeric alternatives whose hDGAT-1 inhibitory activity has not been individually reported .

pyridine regioisomerism DGAT-1 SAR heteroaryl urea optimization

Pyrrolidinone Scaffold Advantage: Conformational Pre-Organization for DGAT-1 Binding vs. Linear Urea Alternatives

The 5-oxopyrrolidine (γ-lactam) core of 894017-71-1 introduces conformational rigidity relative to acyclic urea derivatives, pre-organizing the pharmacophore for DGAT-1 binding. While direct structural biology data for this specific compound are not publicly available, patent disclosures (e.g., EP2452937, Abbott Laboratories NZ580660A) establish the 5-oxopyrrolidin-3-yl urea scaffold as a privileged chemotype for DGAT-1 inhibition, with numerous exemplified compounds in this scaffold class displaying nanomolar IC₅₀ values [1]. By contrast, commercially available reference DGAT-1 inhibitors such as DGAT1-IN-3 (IC₅₀ values of 38 nM for human DGAT-1 and 120 nM for rat DGAT-1) represent distinct chemotypes lacking the pyrrolidinone ring . The pyrrolidinone scaffold of 894017-71-1 additionally provides a defined stereochemical environment at the 3-position, which published SAR indicates is a critical determinant of DGAT-1 inhibitory activity within this chemotype [1].

pyrrolidinone scaffold conformational restriction DGAT-1 inhibitor design

Molecular Weight and Physicochemical Profile Differentiation from Lower-Molecular-Weight Direct Pyridinyl-Urea Analogs

Compound 894017-71-1 has a molecular weight of 370.409 g·mol⁻¹ and molecular formula C₁₉H₂₂N₄O₄, reflecting the presence of both the methylene spacer (contributing one additional carbon and two hydrogen atoms relative to direct pyridinyl-urea analogs) and the dimethoxy substitution pattern . The nearest structural analogs lacking the methylene spacer—CAS 894021-54-6 (pyridin-3-yl), CAS 891116-28-2 (pyridin-4-yl), and CAS 894021-46-6 (pyridin-2-yl)—each have molecular formula C₁₈H₂₀N₄O₄ and molecular weight 356.4 g·mol⁻¹, representing a molecular weight difference of +14 Da (one methylene unit) . This incremental increase in molecular weight, while modest, places 894017-71-1 at the upper boundary of the favorable range for lead-like properties (MW ≤ 350 for fragments; MW ≤ 500 for lead-like compounds per the rule-of-five) and is accompanied by an additional rotatable bond (estimated at 7 rotatable bonds vs. 6 for the direct analogs), which may impact passive membrane permeability and oral absorption [1].

molecular weight physicochemical properties lead optimization

3,4-Dimethoxyphenyl Substitution Pattern: Pharmacophore Contribution Relative to Alternative N-Aryl Analogs

The 3,4-dimethoxyphenyl group attached at the pyrrolidinone N1 position of 894017-71-1 represents a specific substitution pattern within the broader DGAT-1 inhibitor patent space. Abbott patent NZ580660A defines G1 as phenyl or pyridinyl, each optionally substituted with 1–4 substituents T, where T can include –OR¹ (alkoxy) [1]. The 3,4-dimethoxy substitution on the N-phenyl ring is a recurrent motif in disclosed DGAT-1 inhibitors [1]. Structurally distinct N-aryl analogs within this chemotype that carry alternative substitution patterns—such as the 4-ethoxyphenyl analog (CAS 894019-38-6) or the 4-methylphenyl analog (CAS 894022-74-3)—differ in both electronic character (electron-donating capacity) and steric bulk at the para position [2]. Published DGAT-1 SAR from related biaryl urea series demonstrates that methoxy substitution pattern and position on the terminal aryl ring can shift hDGAT-1 IC₅₀ by >10-fold, underscoring the non-interchangeability of analogs with differing aryl substitution [3].

3,4-dimethoxyphenyl SAR DGAT-1 pharmacophore

894017-71-1 Application Scenarios: Evidence-Anchored Use Cases for DGAT-1 Inhibitor Research Programs


SAR Probe for Evaluating Methylene Spacer Contribution to DGAT-1 Inhibitor Potency and Physicochemical Profile

894017-71-1 serves as a critical SAR probe for investigating the pharmacological impact of the methylene spacer in heteroaryl urea DGAT-1 inhibitors. In head-to-head profiling with the direct pyridin-3-yl urea analog (CAS 894021-54-6, MW 356.4, no spacer), researchers can isolate the contribution of the –CH₂– unit to cLogP (estimated differential of 0.2–0.4 log units), aqueous solubility, and membrane permeability [1]. This pairwise comparison enables medicinal chemistry teams to empirically determine whether the spacer's incremental molecular weight (+14 Da) and additional rotatable bond are justified by gains in drug-likeness and oral absorption—a decision point directly relevant to lead optimization programs targeting metabolic disease indications [1][2].

Regioisomeric Selectivity Profiling in Pyridine-Containing DGAT-1 Inhibitor Series

894017-71-1 (3-pyridylmethyl) can be evaluated alongside the 2-pyridyl urea analog (CAS 894021-46-6) and the 4-pyridyl urea analog (CAS 891116-28-2) to construct a comprehensive regioisomeric selectivity panel for DGAT-1 inhibition . Published SAR indicates that pyridine nitrogen position influences hDGAT-1 potency, with 3-pyridyl-containing heteroaryl ureas demonstrating robust inhibition (class exemplar compound 44: IC₅₀ = 17 nM, 79% in vivo triglyceride reduction) [2]. Such a regioisomer panel enables determination of whether the potency–regioisomer relationship observed in reported biaryl urea series is preserved when a methylene spacer is introduced, providing SAR insights of direct relevance to patent strategy and lead identification [2].

Pyrrolidinone Scaffold Benchmarking Against Non-Pyrrolidinone DGAT-1 Inhibitor Chemotypes

For target validation studies requiring DGAT-1 inhibition with a specific scaffold, 894017-71-1 provides a pyrrolidinone-based chemotype distinct from widely available reference inhibitors such as DGAT1-IN-3 (IC₅₀ = 38 nM human, 120 nM rat) . The γ-lactam ring introduces conformational constraints absent in acyclic or alternative heterocyclic DGAT-1 inhibitors, potentially yielding differential off-target and selectivity profiles relevant to in vivo pharmacology studies [1]. The 3,4-dimethoxyphenyl N-substitution further distinguishes this compound within the pyrrolidinone series from analogs carrying alternative aryl groups (e.g., 4-ethoxyphenyl or 4-methylphenyl), generating a unique pharmacological fingerprint for orthogonal target engagement confirmation [1].

Lead-Like Property Optimization Studies in the DGAT-1 Chemical Space

With a molecular weight of 370.409 g·mol⁻¹, 894017-71-1 occupies a position within the broader DGAT-1 inhibitor landscape that balances structural complexity with lead-like physicochemical properties . The compound can be employed as a reference point in multiparameter optimization campaigns, where the incremental molecular weight and cLogP contributions of the methylene spacer are weighed against gains in potency and metabolic stability [2]. Its defined substitution pattern (3,4-dimethoxy on N-phenyl; 3-pyridylmethyl on urea terminus) makes it suitable as a fixed benchmark against which further structural modifications—including heterocycle replacement, substituent deletion, and scaffold hopping—can be quantitatively assessed in enzymatic and cellular DGAT-1 assays [2].

Quote Request

Request a Quote for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.